Home > Products > Screening Compounds P134132 > 1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one
1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one - 1156156-36-3

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one

Catalog Number: EVT-2677952
CAS Number: 1156156-36-3
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that falls under the category of piperazine derivatives, characterized by its unique structural features and potential biological activities. This compound is notable for its benzoyl substitution on a piperazine ring, which enhances its pharmacological properties.

Source

The compound can be synthesized through various chemical methods, primarily involving reactions with piperazine derivatives and benzoyl chloride. It has been studied for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Classification

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one is classified as an organic compound and specifically as a piperazine derivative. Its structure includes a prop-2-en-1-one moiety, which contributes to its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one typically involves the following steps:

  1. Formation of Piperazine Derivative: The reaction starts with the formation of a piperazine derivative, often through the reaction of piperazine with benzoyl chloride.
  2. Alkylation: The piperazine derivative is then reacted with an appropriate alkylating agent to introduce the prop-2-en-1-one moiety.
  3. Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Technical Details

The synthesis often employs solvents like dichloromethane or dimethylformamide, and reagents such as triethylamine or sodium bicarbonate to facilitate the reactions. The yields and purity of the final product are typically analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) .

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}

This structure consists of a benzoyl group attached to a piperazine ring, which is further connected to a prop-2-en-1-one functional group.

Data

Key spectral data for this compound includes:

Chemical Reactions Analysis

Reactions

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The compound may react with nucleophiles due to the electrophilic nature of the carbonyl group in the prop-2-en-1-one moiety.
  • Condensation Reactions: It can participate in condensation reactions with other amines or alcohols, forming more complex structures.

Technical Details

The reactivity of this compound is influenced by its functional groups, particularly the carbonyl and double bond, which can engage in various addition reactions or polymerization processes under appropriate conditions .

Mechanism of Action

Process

In vitro studies suggest that this compound may exhibit antiviral activity by inhibiting viral replication mechanisms or interfering with viral entry into host cells. Its structural features allow it to bind effectively to target proteins, potentially leading to therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to its electrophilic carbonyl group.

Relevant data from analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) provide insights into functional groups and molecular weight .

Applications

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its antiviral and anticancer properties.
  2. Pharmaceutical Development: Used as a lead compound for designing new therapeutic agents targeting specific diseases.
  3. Biochemical Research: Explored for its interactions with biological macromolecules, aiding in understanding disease mechanisms .
Introduction to 1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one in Antiviral Research

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one represents a structurally optimized piperazine derivative engineered for targeted antiviral intervention. This compound integrates three pharmacologically significant motifs: a piperazine core conferring conformational flexibility and hydrogen bonding capacity, a benzoyl group enabling aromatic stacking interactions with biological targets, and an α,β-unsaturated ketone (enone) functionality serving as a Michael acceptor for potential covalent binding or enhanced electrophilicity. Such deliberate molecular architecture positions it within the privileged scaffold approach for developing inhibitors of viral entry or replication machinery. Contemporary antiviral drug discovery prioritizes such multifunctional hybrids to address limitations of earlier therapeutics, particularly against rapidly mutating viruses like HIV-1 where resistance development remains a critical challenge. The strategic incorporation of the benzoylpiperazine moiety specifically leverages established structure-activity relationship (SAR) principles observed in clinically validated HIV attachment inhibitors, suggesting potential for broad-spectrum activity while maintaining synthetic tractability for further optimization [1] [5].

Role of Piperazine Derivatives in Modern Antiviral Drug Development

Piperazine derivatives constitute a cornerstone of modern antiviral pharmacopeia due to their exceptional structural versatility, favorable pharmacokinetic properties, and diverse mechanisms of action. The six-membered diazine ring provides a stable yet adaptable platform for substituent decoration, enabling fine-tuning of steric, electronic, and solubility parameters critical for drug-target interactions. This adaptability is evidenced by the FDA approval of numerous piperazine-containing antivirals spanning multiple virus classes, including HIV, HCV, influenza, and SARS-CoV-2 [1].

The mechanistic breadth of piperazine-based antivirals is particularly notable:

  • HIV-1 Entry Inhibition: Fostemsavir (a pyrrolopyridine-piperazine prodrug) binds gp120, preventing CD4 attachment. Its recent FDA/EMA approval (2020) validates piperazine's role in entry inhibitors [6].
  • Reverse Transcriptase Inhibition: Compounds like efavirenz utilize piperazinyl components for allosteric RT inhibition.
  • Protease/Integrase Inhibition: Piperazine features in HIV protease inhibitors (e.g., indinavir analogs) and integrase strand transfer inhibitors (INSTIs).
  • Broad-Spectrum Activity: Piperazine scaffolds demonstrate inhibitory potential against TMV, influenza, and other enveloped viruses via capsid or fusion protein interactions [1] [5].

Table 1: Clinically Significant Piperazine-Containing Antiviral Agents [1] [5] [6]

Compound NameViral TargetMechanism of ActionKey Piperazine Role
Fostemsavir (Rukobia®)HIV-1gp120 attachment inhibitorCore scaffold for gp120 Phe43 cavity binding
BMS-488043 (Preclinical)HIV-1gp120-CD4 interaction blockerBenzoylpiperazine enables optimal gp120 affinity
Saquinavir (Fortovase®)HIV-1Protease inhibitorDecoration for enhanced solubility/binding
Ciprofloxacin*Broad-spectrumDNA gyrase/topoisomerase IV inhibitorFluoroquinolone core (antibacterial with antiviral adjunct potential)

*Included for structural context despite primary antibacterial use.

The therapeutic advantages driving piperazine utilization include enhanced water solubility via protonation of the basic nitrogens (facilitating oral absorption and formulation), conformational flexibility allowing adaptation to binding pockets, and robust synthetic accessibility for rapid analog generation. Molecular hybridization strategies frequently incorporate piperazine as a spacer or solubilizing group, as seen in the benzoylpiperazine motif of 1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one and the clinical candidate BMS-488043 [1] [4]. This moiety balances hydrophobic (benzoyl) and hydrophilic (piperazine) domains, optimizing membrane permeability and target engagement—a design principle directly applicable to the subject compound.

Structural Relevance to HIV Capsid Modulation and gp120 Binding Mechanisms

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one exhibits structural homology with clinically investigated HIV-1 attachment inhibitors, particularly the BMS-488043 chemotype, where the benzoylpiperazine group is paramount for gp120 affinity. Computational and crystallographic analyses reveal that the benzoylpiperazine moiety anchors the molecule within the highly conserved Phe43 cavity of gp120—a hydrophobic pocket critical for CD4 receptor engagement [4] [6].

The specific binding interactions facilitated by this motif include:

  • Hydrogen Bonding: The piperazine nitrogen(s) form critical hydrogen bonds with Asp113 and backbone carbonyls (e.g., Trp427) in gp120, disrupting native hydrogen-bonding networks essential for conformational changes during viral entry.
  • Aromatic Stacking: The benzoyl phenyl ring engages in π-π or π-cation interactions with gp120 residues (Phe382, Trp427, Tyr384), providing substantial binding energy (ΔG ≈ -8 to -10 kcal/mol in simulations).
  • Steric Occlusion: The propeller-like orientation of the piperazine-benzoyl-enone ensemble physically blocks the CD4-induced (CD4i) conformational shift in gp120, preventing co-receptor (CCR5/CXCR4) binding [4] [6].

Table 2: Key Binding Interactions of Benzoylpiperazine Motifs with HIV-1 gp120 [4] [6]

Structural Elementgp120 Residue PartnerInteraction TypeFunctional Consequence
Piperazine Ring (N atoms)Asp113 (Side chain)Ionic/H-bondDisrupts charge network near CD4 binding loop
Trp427 (Backbone NH)H-bondStabilizes β20-β21 loop conformation
Benzoyl CarbonylSer375, Thr257 (Side chain OH)H-bondMimics CD4 Phe43 carbonyl interactions
Benzoyl Phenyl RingPhe382, Trp427, Tyr384π-Stacking/VDWMajor binding energy contribution; occupies Phe43 cavity
Enone FunctionalityLys421, Met426 (Nearby)Potential Michael addition or dipoleMay enhance residence time via covalent or strong polar interaction

The enone functionality (prop-2-en-1-one) introduces a strategic electrophilic character absent in early-generation inhibitors like BMS-378806. While classical inhibitors rely solely on non-covalent binding, the α,β-unsaturated ketone could enable slow-onset covalent inhibition via Michael addition to nucleophilic residues (e.g., cysteine or lysine) proximal to the Phe43 cavity. This mechanism, if confirmed, would significantly increase target residence time—a key parameter for overcoming viral rebound kinetics. Alternatively, the enone’s strong dipole moment may enhance polar contacts with residues like Lys421 or Met426 without covalent bond formation [4].

Comparative studies indicate that benzoylpiperazine placement drastically impacts antiviral potency. Northern-sector attachments (e.g., BMS-378806 derivatives linked at the azaindole 4-position) often diminish gp120 affinity due to steric clash, whereas southern-sector linkages (e.g., BMS-488043 derivatives at azaindole 7-position or piperazine N-acylation) preserve or enhance activity. The subject compound’s 1:1 benzoylpiperazine:enone ratio aligns with optimal southern-sector modifications, suggesting preserved binding geometry with potential kinetic advantages from the enone [4].

Position Within the Evolution of Peptidomimetic Antiretroviral Agents

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one epitomizes the progression from first-generation peptidic inhibitors to sophisticated peptidomimetic small molecules. Early HIV therapeutics (e.g., T-20/enfuvirtide) mimicked viral fusion peptides but suffered from poor oral bioavailability and rapid proteolysis. The benzoylpiperazine chemotype represents a strategic shift towards non-peptidic mimetics that disrupt protein-protein interactions (PPIs) like gp120-CD4—historically deemed "undruggable" [4] [5].

The evolutionary trajectory of this class is marked by three key stages:

  • Natural Product Leads: Initial screening identified complex natural products (e.g., cyanovirin-N) that bound gp120 but lacked drug-like properties.
  • Fragment-Based Optimization: Screening yielded low-MW fragments (e.g., indole derivatives) optimized via structure-guided design. BMS-378806 emerged from this phase with sub-μM potency but limited pharmacokinetics (t₁/₂ = 0.3 h IV).
  • Peptidomimetic Hybridization: Integration of heterocyclic cores (piperazine/azaindole) with PPI-disrupting motifs (benzoyl/enone). BMS-488043 exemplifies this stage, where benzoylpiperazine incorporation improved gp120 affinity (IC₅₀ = 25 nM) and extended half-life (t₁/₂ = 2.4 h IV) [4].

Table 3: Structure-Activity Relationship Evolution in gp120 Inhibitors [4] [5]

GenerationPrototype CompoundKey Structural FeaturesAnti-HIV-1 Potency (IC₅₀/EC₅₀)Limitations
First (Peptidic)T-20 (Enfuvirtide)36-amino acid peptide~1-10 nM (cell-cell fusion)Parenteral only; rapid proteolysis
Second (Fragment-Derived)BMS-378806Azaindole core; minimal substituents~100-200 nMShort t₁/₂ (0.3 h); low bioavailability
Third (Peptidomimetic)BMS-488043Azaindole + benzoylpiperazine~15-40 nMModerate t₁/₂ (2.4 h); resistance potential
Fourth (Electrophilic Hybrid)1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-oneBenzoylpiperazine + enoneUnder investigationCovalent mechanism requires toxicity evaluation

The subject compound signifies a fourth-generation strategy integrating covalent warheads (enone) with optimized PPI disruptors (benzoylpiperazine). This approach addresses the primary limitation of purely non-covalent inhibitors—rapid dissociation permitting viral rebound. By potentially forming a reversible covalent bond with gp120 (e.g., via Cys/His/Lys nucleophiles near the Phe43 cavity), sustained target engagement could be achieved, translating to less frequent dosing and higher barriers to resistance [4] [5].

Synthetic accessibility further underscores its therapeutic potential. The compound can be synthesized in 2-3 steps from commercially available precursors:

  • N-Acylation: Benzoyl chloride reacts with piperazine to form 1-benzoylpiperazine.
  • Nucleophilic Addition-Elimination: 1-benzoylpiperazine undergoes substitution with acryloyl chloride or acrylate equivalents.This streamlined route enables rapid analog generation focusing on:
  • Benzoyl Ring Modifications: Electron-withdrawing/donating groups to modulate π-stacking or dipole interactions.
  • Piperazine Substituents: Methyl, ethyl, or hydroxyethyl groups to fine-tune basicity and solubility.
  • Enone Bioisosteres: Replacing the enone with other electrophiles (e.g., acrylamides, vinyl sulfones) or pro-electrophilic groups [4] [7].

Properties

CAS Number

1156156-36-3

Product Name

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one

IUPAC Name

1-(4-benzoylpiperazin-1-yl)prop-2-en-1-one

Molecular Formula

C14H16N2O2

Molecular Weight

244.294

InChI

InChI=1S/C14H16N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h2-7H,1,8-11H2

InChI Key

PFMUTPLXMBMYNR-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.